

Monuron as a non-selective systemic herbicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Monuron**

Cat. No.: **B1676734**

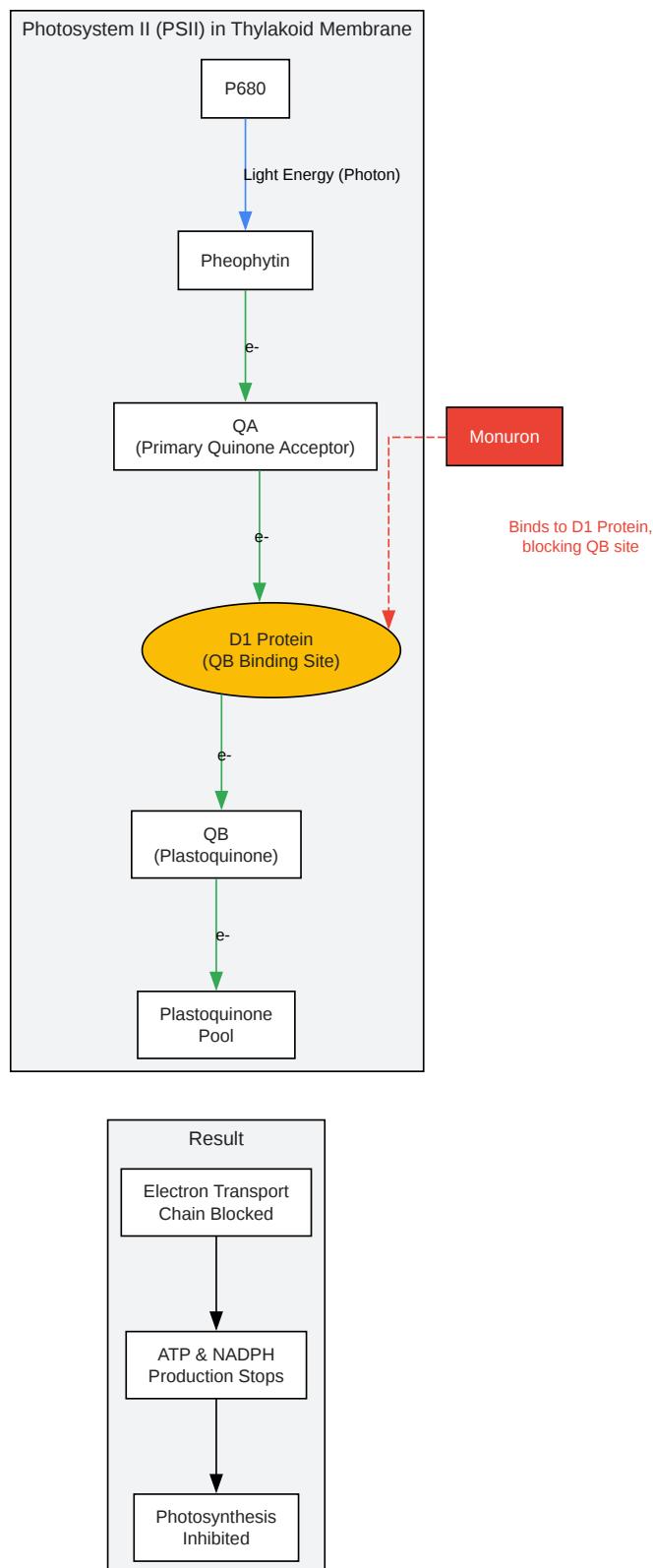
[Get Quote](#)

An In-depth Technical Guide to **Monuron** as a Non-Selective Systemic Herbicide

Introduction

Monuron (3-(4-chlorophenyl)-1,1-dimethylurea) is a substituted urea herbicide first introduced in 1952.^[1] It functions as a potent, non-selective, systemic herbicide primarily used for the total control of a wide range of annual and perennial grasses and broadleaved weeds.^{[1][2]} Its application is predominantly in non-cropland areas such as industrial sites, rights-of-way, and drainage ditch banks, where long-term vegetation control is desired.^{[1][3]} At lower application rates, it has also been used selectively as a pre-emergence herbicide in crops like cotton, sugarcane, and citrus. **Monuron** is absorbed by the plant roots, translocated upwards through the xylem, and accumulates in the leaves, where it exerts its phytotoxic effects by inhibiting photosynthesis. This document provides a comprehensive technical overview of **Monuron**, detailing its chemical properties, mechanism of action, toxicological profile, environmental fate, and relevant experimental protocols for research and analysis.

Chemical and Physical Properties


Monuron is a white, crystalline, odorless solid. It is stable under normal conditions but is subject to hydrolysis at elevated temperatures or under acidic/alkaline conditions. Its key chemical and physical properties are summarized in the table below.

Property	Value	References
IUPAC Name	3-(4-chlorophenyl)-1,1-dimethylurea	
CAS Number	150-68-5	
Molecular Formula	C ₉ H ₁₁ ClN ₂ O	
Molecular Weight	198.65 g/mol	
Appearance	White crystalline solid, slight odor	
Melting Point	174–175 °C	
Water Solubility	230 mg/L (at 25 °C)	
Vapor Pressure	5 × 10 ⁻⁷ mm Hg (0.7 × 10 ⁻⁷ kPa) (at 25 °C)	
Octanol-Water Partition Coefficient (LogP)	1.94 (at 20 °C)	

Mechanism of Action

The primary mode of action for **Monuron** is the inhibition of photosynthesis. Like other phenylurea herbicides, it specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

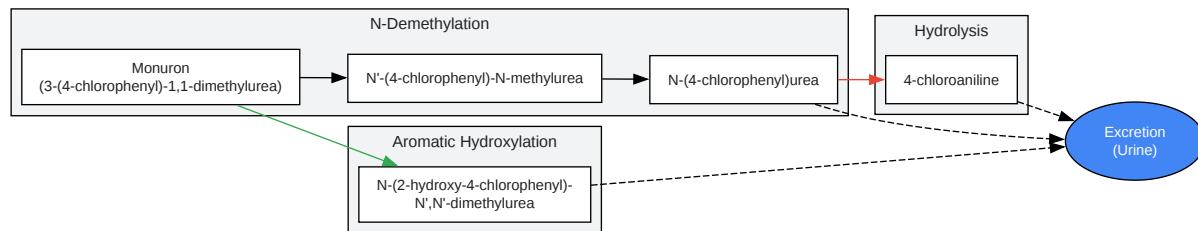
Monuron disrupts the electron flow from PSII by competing with plastoquinone (PQ) for its binding site on the D1 protein of the PSII complex. This blockage prevents the re-oxidation of the primary quinone electron acceptor (Q_a), thereby halting the linear electron transport from water to NADP⁺. The inhibition of electron transport stops the production of ATP and NADPH, which are essential for carbon dioxide fixation, leading to a rapid cessation of plant growth and eventual death.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Monuron** action on Photosystem II.

Toxicology

Monuron exhibits moderate acute toxicity in mammals via ingestion. The US EPA has not registered **Monuron** for use, limiting current exposure risks for applicators. It is classified as a Group 3 carcinogen by the IARC, meaning it is "not classifiable as to its carcinogenicity to humans."


Organism/Route	Metric	Value (mg/kg bw)	References
Rat (Oral)	LD ₅₀	1480 - 3700	
Rabbit (Dermal)	LD ₅₀	> 2500	
Dog (Diet)	NOEL	25	

Pharmacokinetics and Metabolism

In both plants and animals, **Monuron** undergoes metabolic transformation, primarily through oxidative reactions. In animals, **Monuron** is absorbed and distributed throughout the body, with peak blood concentrations in rats occurring approximately 2 hours after oral administration. The primary metabolic pathways are:

- Oxidative N-demethylation: Stepwise removal of the two methyl groups from the terminal nitrogen atom.
- Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
- Hydrolysis: Fission of the urea bond to produce chloroaniline derivatives.

The resulting metabolites are more polar and are excreted, primarily in the urine. In plants, similar demethylation and hydrolysis reactions occur, leading to the gradual detoxification of the compound in tolerant species.

[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of **Monuron** in animals.

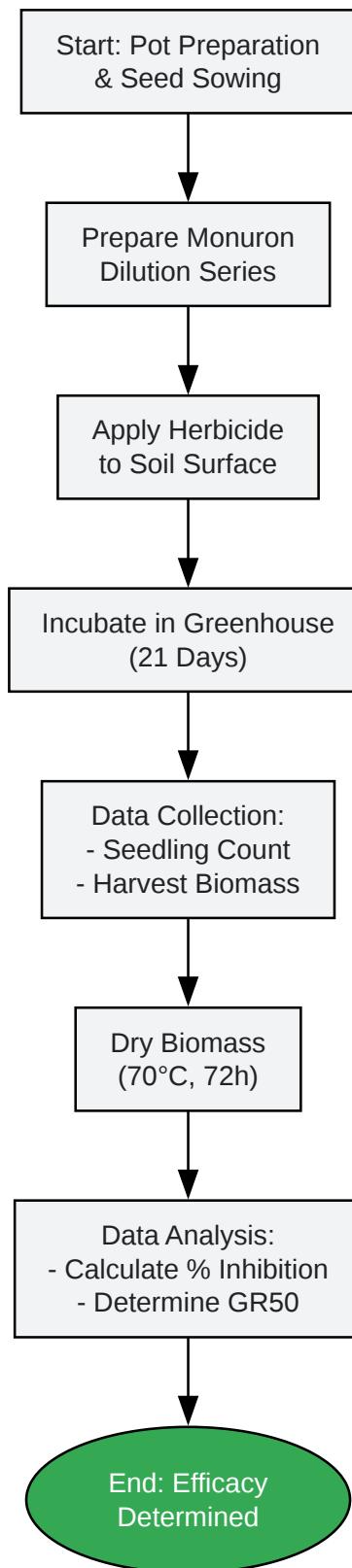
Environmental Fate and Ecotoxicity

The environmental persistence of **Monuron** is a significant factor in its use as a soil sterilant. Its fate is influenced by soil type, moisture, temperature, and microbial activity.

Parameter	Observation	References
Soil Persistence	Half-life ranges from <30 to 166 days. Can persist for over 1.7 years at high application rates (20–60 kg/ha).	
Water Persistence	Degradates in water when exposed to light; in one study, no residue was detected after 8 weeks.	
Soil Mobility	Moderate mobility. Moves readily in sandy loam soils and can penetrate to 40 cm at high doses with high moisture.	
Primary Degradation	Biodegradation by soil microorganisms is the primary pathway. Photolysis also contributes to degradation in soil and water.	

Ecotoxicity: **Monuron** is considered moderately toxic to aquatic organisms. Granular formulations are generally less harmful to fish than wettable powders. It can reduce populations of fish-food organisms at herbicidal concentrations.

Experimental Protocols


Protocol 1: Determination of Herbicidal Efficacy (Greenhouse Assay)

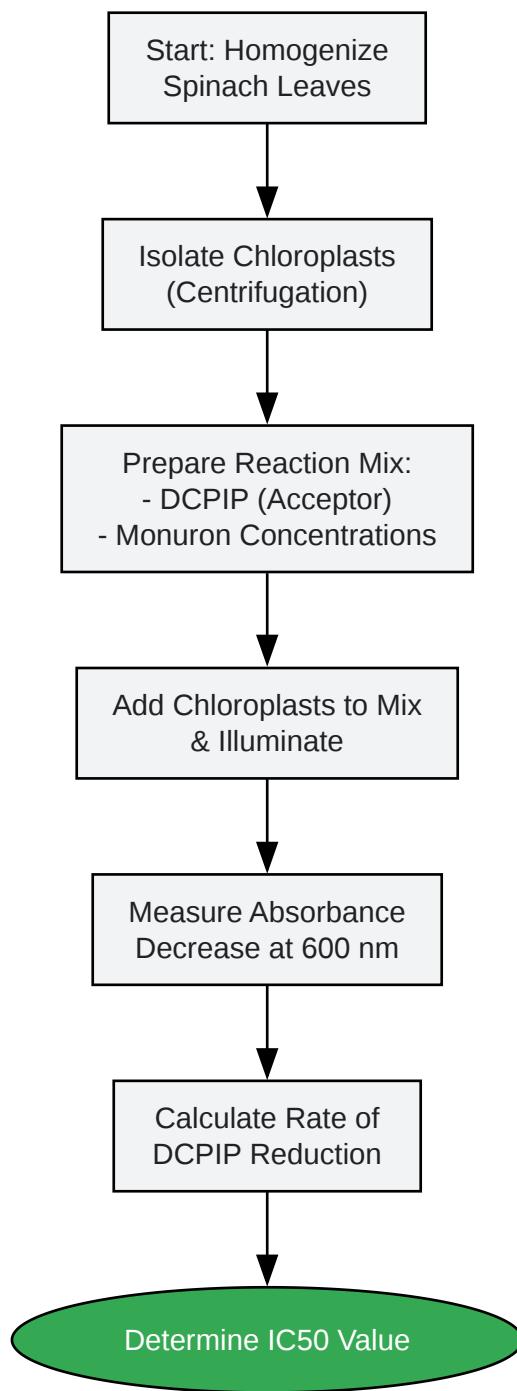
This protocol outlines a method for assessing the pre-emergence herbicidal efficacy of **Monuron** on target weed species.

Methodology:

- Planting: Fill 10 cm pots with a standard greenhouse soil mix. Sow seeds of a target species (e.g., *Avena fatua* - wild oat) at a depth of 1-2 cm (20 seeds per pot).

- Herbicide Application: Prepare a stock solution of **Monuron** (technical grade, >97% purity) in acetone. Create a dilution series to achieve application rates of 0, 0.5, 1.0, 2.0, 4.0, and 8.0 kg/ha. Apply the herbicide solution evenly to the soil surface of each pot using a calibrated laboratory sprayer. Include an untreated control group. Use a randomized complete block design with four replicates per treatment.
- Growth Conditions: Place pots in a greenhouse maintained at 25/18 °C (day/night) with a 16-hour photoperiod. Water pots as needed to maintain soil moisture.
- Data Collection: At 21 days after application (DAA), count the number of emerged seedlings in each pot. Harvest the above-ground biomass.
- Analysis: Dry the harvested biomass at 70°C for 72 hours and record the dry weight. Calculate the percent growth inhibition relative to the untreated control. Determine the GR_{50} value (the herbicide dose required to reduce plant growth by 50%) using a suitable statistical software package with dose-response curve analysis.

[Click to download full resolution via product page](#)


Caption: Workflow for greenhouse herbicidal efficacy testing.

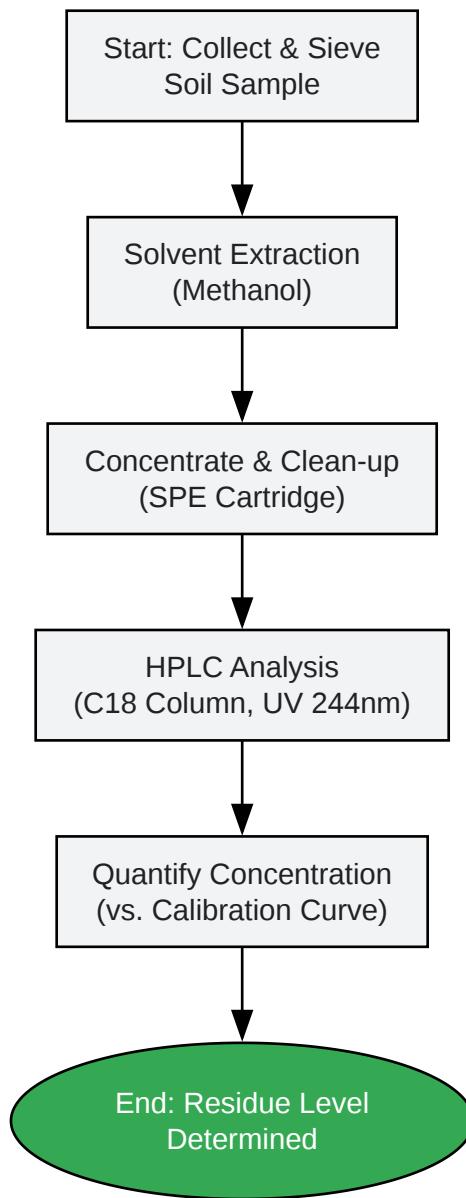
Protocol 2: Analysis of Photosystem II Inhibition (Hill Reaction Assay)

This protocol measures the effect of **Monuron** on the photosynthetic electron transport rate by using isolated chloroplasts and an artificial electron acceptor.

Methodology:

- **Chloroplast Isolation:** Homogenize 50 g of fresh spinach leaves in 100 mL of ice-cold isolation buffer (0.3 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA). Filter the homogenate through cheesecloth and centrifuge at 1,000 x g for 5 min. Resuspend the pellet in a small volume of assay buffer. Determine chlorophyll concentration spectrophotometrically.
- **Reaction Mixture:** Prepare a reaction mixture containing assay buffer, 0.1 mM DCPIP (2,6-dichlorophenolindophenol) as the artificial electron acceptor, and varying concentrations of **Monuron** (e.g., 10⁻⁹ to 10⁻⁵ M).
- **Assay:** Add isolated chloroplasts (equivalent to 15-20 µg chlorophyll) to the reaction mixture in a cuvette. Immediately place the cuvette in a spectrophotometer and illuminate with a strong light source.
- **Measurement:** Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over 2-3 minutes. The rate of absorbance change is proportional to the rate of electron transport.
- **Analysis:** Calculate the rate of DCPIP reduction for each **Monuron** concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the Hill reaction rate by 50%).

[Click to download full resolution via product page](#)


Caption: Workflow for the Hill Reaction Assay.

Protocol 3: Quantification of Monuron Residues in Soil (HPLC Method)

This protocol describes a method for extracting and quantifying **Monuron** from soil samples using High-Performance Liquid Chromatography (HPLC).

Methodology:

- Sample Preparation: Air-dry a 50 g soil sample and sieve it through a 2 mm mesh.
- Extraction: Weigh 20 g of the prepared soil into a flask. Add 40 mL of methanol and shake on an orbital shaker for 2 hours. Centrifuge the mixture at $3,000 \times g$ for 10 minutes and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
- Clean-up: Evaporate the methanol extract to near dryness using a rotary evaporator. Re-dissolve the residue in 10 mL of a water/acetonitrile mixture (80:20 v/v). Pass the solution through a C18 Solid Phase Extraction (SPE) cartridge, pre-conditioned with methanol and water. Elute the analyte with 5 mL of acetonitrile.
- Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase. Analyze the sample using an HPLC system equipped with a C18 column and a UV detector set to 244 nm.
- Quantification: Use an isocratic mobile phase of acetonitrile/water (50:50 v/v) at a flow rate of 1.0 mL/min. Quantify the **Monuron** concentration by comparing the peak area to a calibration curve prepared from certified reference standards.

[Click to download full resolution via product page](#)

Caption: Workflow for **Monuron** residue analysis in soil.

Conclusion

Monuron is a highly effective, non-selective systemic herbicide with a well-understood mechanism of action centered on the inhibition of Photosystem II. While its persistence in soil makes it ideal for long-term vegetation control in non-crop areas, this same property, along with moderate aquatic toxicity, necessitates careful management to avoid environmental contamination. The technical data and protocols provided in this guide offer a foundational

resource for researchers engaged in the study of herbicides, environmental science, and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Monuron [sitem.herts.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Monuron as a non-selective systemic herbicide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676734#monuron-as-a-non-selective-systemic-herbicide\]](https://www.benchchem.com/product/b1676734#monuron-as-a-non-selective-systemic-herbicide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com